What are the physicochemical properties of Salicylhydroxamic Acid?
What are the physicochemical properties of Salicylhydroxamic Acid?
For Researchers, Scientists, and Drug Development Professionals
Salicylhydroxamic Acid (SHAM), a compound of significant interest in medicinal chemistry and materials science, presents a unique combination of physicochemical properties that underpin its diverse applications. This technical guide provides an in-depth overview of these characteristics, complete with experimental methodologies and mechanistic insights.
Core Physicochemical Properties
Salicylhydroxamic acid (IUPAC name: N,2-dihydroxybenzamide) is a white to off-white or beige-pink crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, offering a quantitative foundation for its use in research and development.
Table 1: General and Physical Properties of Salicylhydroxamic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Appearance | White to off-white, beige-pink crystalline powder | [1][2][4] |
| Melting Point | 168 °C (slow heating) | [3][5] |
| 175-178 °C (quick heating) | [3][4] | |
| 177 °C (decomposes) | [1][6][7] | |
| Boiling Point | 276.03 °C (rough estimate) | [1] |
| Density | 1.3585 g/cm³ (rough estimate) | [1] |
Table 2: Acid-Base and Solubility Properties of Salicylhydroxamic Acid
| Property | Value | Source(s) |
| pKa₁ (Hydroxamic Acid) | 7.40 - 7.56 | [5][8][9] |
| pKa₂ (Phenolic Hydroxyl) | 9.70 - 9.85 | [5][8][9] |
| LogP (Octanol-Water Partition Coefficient) | 0.9 (Computed) | [5] |
| Water Solubility | Soluble | [1][2][10][11] |
| Other Solubilities | Soluble in alcohol and ether | [1][12] |
Table 3: Stability and Reactivity Profile of Salicylhydroxamic Acid
| Property | Description | Source(s) |
| Stability | Stable under normal conditions.[1][2][8][10] Progressively turns red when exposed to air.[1] | |
| Incompatibilities | Strong bases, strong oxidizing agents. | [1][2][10] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [8] |
| Storage | Sealed in a dry place at room temperature. | [1][2] |
Experimental Protocols for Physicochemical Characterization
The following sections outline standard experimental methodologies for determining the key physicochemical properties of Salicylhydroxamic Acid.
Determination of Melting Point
The melting point of Salicylhydroxamic Acid can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. As noted, the observed melting point of Salicylhydroxamic Acid can vary depending on the heating rate.[3]
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of Salicylhydroxamic Acid can be determined by potentiometric titration.
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Solution Preparation : A standard solution of Salicylhydroxamic Acid is prepared in a suitable solvent, often a water-cosolvent mixture like water:ethanol (1:1 v/v).
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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Data Acquisition : The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a compound with two acidic protons like Salicylhydroxamic Acid, two inflection points will be observed.
Determination of Solubility by Shake-Flask Method
The aqueous solubility of Salicylhydroxamic Acid can be determined using the shake-flask method.
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Equilibration : An excess amount of solid Salicylhydroxamic Acid is added to a known volume of water in a sealed container.
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Agitation : The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the saturated solution.
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Quantification : The concentration of Salicylhydroxamic Acid in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.
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Column and Mobile Phase : A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
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Calibration : A series of standard compounds with known LogP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values.
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Sample Analysis : Salicylhydroxamic Acid is injected under the same chromatographic conditions, and its retention time is determined.
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LogP Calculation : The LogP of Salicylhydroxamic Acid is then calculated from its retention factor using the calibration curve.
Mechanistic Insights and Signaling Pathways
Salicylhydroxamic Acid is a known inhibitor of several enzymes, primarily through its ability to chelate metal ions in the active sites. Two well-documented examples are its inhibition of urease and the alternative oxidase (AOX) pathway.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Salicylhydroxamic acid acts as a competitive inhibitor by binding to the nickel ions in the active site of the enzyme, thereby blocking the access of the substrate, urea.[7]
Alternative Oxidase (AOX) Pathway Inhibition
In the mitochondrial electron transport chain of plants, fungi, and some protists, the alternative oxidase (AOX) provides an alternative route for electrons from the ubiquinone pool to oxygen. This pathway is not coupled to proton pumping and thus does not contribute to ATP synthesis. Salicylhydroxamic acid is a well-known inhibitor of AOX, blocking this alternative respiratory pathway.
References
- 1. Frontiers | Alternative Oxidase Inhibition Impairs Tobacco Root Development and Root Hair Formation [frontiersin.org]
- 2. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Alternative Oxidase Is Not a Critical Component of Plant Viral Resistance But May Play a Role in the Hypersensitive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of the Alternative Oxidase in Stabilizing the in Vivo Reduction State of the Ubiquinone Pool and the Activation State of the Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
